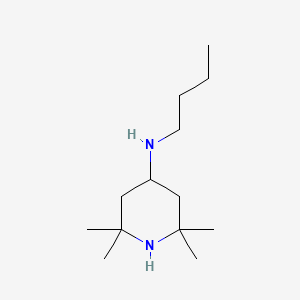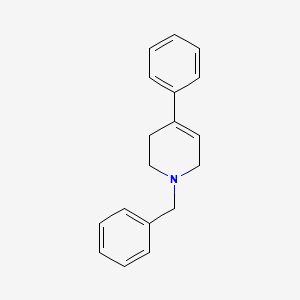
1-苄基-4-苯基-1,2,3,6-四氢吡啶
概述
描述
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.
科学研究应用
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is extensively used in scientific research:
作用机制
Target of Action
The primary target of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (also known as MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Biochemical Pathways
The biochemical pathway affected by MPTP involves the oxidative deamination of biogenic and xenobiotic amines . This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The interference of MPTP in this pathway leads to the production of free radicals and oxidative stress .
Pharmacokinetics
The pharmacokinetics of MPTP involve its absorption, distribution, metabolism, and excretion (ADME). As a lipophilic compound, MPTP can cross the blood-brain barrier and get distributed in the brain . It is metabolized by the enzyme MAO-B into MPP+, which is the active metabolite causing neurotoxicity
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The result is a decrease in dopamine levels, leading to symptoms similar to those of Parkinson’s disease .
生化分析
Biochemical Properties
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Cellular Effects
The cellular effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .
Dosage Effects in Animal Models
In animal models, the effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .
Metabolic Pathways
The primary metabolic pathway of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .
Transport and Distribution
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .
Subcellular Localization
The subcellular localization of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .
准备方法
The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of pyridinium salts using borohydride reagents.
Reaction Conditions: The reduction process usually requires mild conditions, while the ring-closing metathesis may involve specific catalysts and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity.
化学反应分析
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions:
Reduction: Reduction reactions typically involve the use of hydride donors such as sodium borohydride.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions (e.g., Lewis acids).
Major Products: Major products from these reactions include substituted tetrahydropyridines and pyridinium derivatives.
相似化合物的比较
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is also used to study Parkinson’s disease but differs in its methyl substitution, affecting its pharmacokinetics and toxicity.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: This derivative has a methyl group on the phenyl ring, which can alter its chemical reactivity and biological activity.
1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine: The presence of an aminomethyl group introduces additional sites for chemical modification and potential therapeutic applications.
属性
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
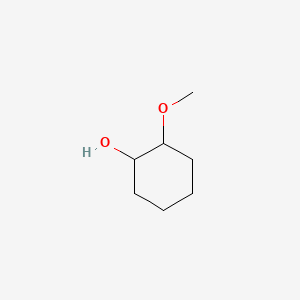



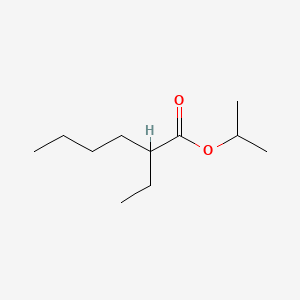
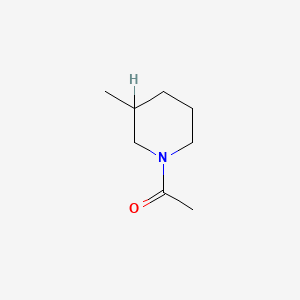
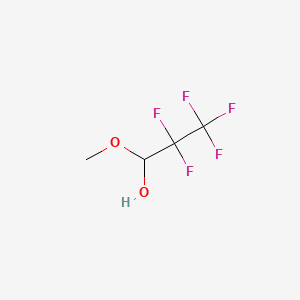
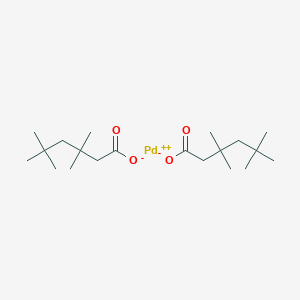

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)

